(R)-(+)-1-(4-Bromophenyl)ethyl isocyanate

描述

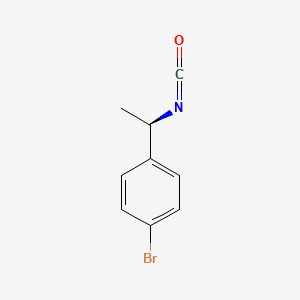

®-(+)-1-(4-Bromophenyl)ethyl isocyanate is an organic compound with the chemical formula C9H8BrNO. It is a chiral isocyanate derivative, characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethyl isocyanate group. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of pharmaceuticals and other organic compounds .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-1-(4-Bromophenyl)ethyl isocyanate typically involves the reaction of ®-(+)-1-(4-Bromophenyl)ethylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group. The general reaction scheme is as follows:

[ \text{®-(+)-1-(4-Bromophenyl)ethylamine} + \text{Phosgene} \rightarrow \text{®-(+)-1-(4-Bromophenyl)ethyl isocyanate} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of ®-(+)-1-(4-Bromophenyl)ethyl isocyanate may involve the use of safer phosgene substitutes such as diphosgene or triphosgene. These reagents are preferred due to their lower toxicity and ease of handling. The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions .

化学反应分析

Types of Reactions

®-(+)-1-(4-Bromophenyl)ethyl isocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding carbamates.

Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds, which are valuable intermediates in pharmaceutical synthesis.

Common Reagents and Conditions

Common reagents used in reactions with ®-(+)-1-(4-Bromophenyl)ethyl isocyanate include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high yields and selectivity .

Major Products

The major products formed from reactions involving ®-(+)-1-(4-Bromophenyl)ethyl isocyanate include ureas, carbamates, and thiocarbamates. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

科学研究应用

Synthesis of Polyurethanes

One of the primary applications of (R)-(+)-1-(4-Bromophenyl)ethyl isocyanate is in the synthesis of polyurethanes. Isocyanates are key components in the production of polyurethanes, which are used in a variety of products including foams, elastomers, and coatings.

- Blocking Agents : Research has demonstrated that isocyanates can be blocked using compounds like 3-(4-bromophenyl)-1H-pyrazole to create blocked isocyanate adducts. These adducts can be deblocked at specific temperatures to regenerate the active isocyanate for further reactions with polyols .

Pharmaceutical Applications

This compound has also been explored for its potential in drug discovery and development.

- Synthesis of Bioactive Compounds : The compound can be utilized to synthesize diverse bioactive molecules, including pharmaceuticals that target specific biological pathways. For example, derivatives of isocyanates have shown promise as small-molecule agonists for various receptors .

Chiral Stationary Phases in Chromatography

The compound's chirality allows it to be used in developing chiral stationary phases for high-performance liquid chromatography (HPLC).

- Cyclodextrin Clicked Chiral Stationary Phase : Research indicates that chiral stationary phases incorporating phenylcarbamated cyclodextrins can achieve high-resolution separations of racemates, significantly improving the analysis of enantiomers . The use of this compound in these applications enhances selectivity and resolution.

Case Study 1: Polyurethane Synthesis

A study demonstrated the effectiveness of using this compound as a precursor for synthesizing polyurethanes with tailored properties for specific applications such as adhesives and coatings. The study employed various characterization techniques including FTIR and NMR spectroscopy to analyze the resulting materials .

Case Study 2: Drug Development

In a recent investigation, this compound was utilized to synthesize a series of novel compounds aimed at treating bacterial infections. The synthesized compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, showcasing the potential of isocyanate derivatives in therapeutic applications .

Data Tables

作用机制

The mechanism of action of ®-(+)-1-(4-Bromophenyl)ethyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable covalent bonds. This reactivity is exploited in various chemical transformations, including the synthesis of ureas, carbamates, and thiocarbamates. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .

相似化合物的比较

Similar Compounds

- (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate

- ®-(+)-1-Phenylethyl isocyanate

- (S)-(-)-1-Phenylethyl isocyanate

Uniqueness

®-(+)-1-(4-Bromophenyl)ethyl isocyanate is unique due to the presence of the bromine atom on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This compound’s chiral nature also makes it valuable in asymmetric synthesis, where the configuration of the product is crucial .

生物活性

(R)-(+)-1-(4-Bromophenyl)ethyl isocyanate is a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antioxidant properties. This article reviews the current research findings on its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an isocyanate functional group attached to a bromophenyl ethyl moiety. Its chemical structure can be represented as follows:

- Chemical Formula : CHBrN

- Molecular Weight : 227.1 g/mol

This compound's unique structure contributes to its reactivity and biological interactions.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, showing significant cytotoxic effects.

Case Study:

A study assessed the cytotoxicity of this compound on human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The results indicated that the compound exhibited IC values of 15 µM against U-87 cells and 20 µM against MDA-MB-231 cells, highlighting its selective potency against glioblastoma cells .

| Cell Line | IC (µM) |

|---|---|

| U-87 (Glioblastoma) | 15 |

| MDA-MB-231 (Breast Cancer) | 20 |

Antioxidant Activity

The antioxidant capacity of this compound has been investigated using various assays, including DPPH and ABTS radical scavenging methods. The compound demonstrated substantial free radical scavenging activity.

Research Findings:

In a comparative study, this compound showed a DPPH scavenging activity comparable to ascorbic acid with an IC value of 45 µg/mL .

| Compound | DPPH IC (µg/mL) |

|---|---|

| This compound | 45 |

| Ascorbic Acid | 50 |

Antibacterial Activity

The antibacterial properties of this compound have also been explored. The compound exhibited inhibitory effects against several bacterial strains.

Findings:

In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL for both strains .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

The biological activities of this compound are attributed to its ability to interact with cellular targets, leading to apoptosis in cancer cells and disruption of bacterial cell wall synthesis. The presence of the bromine atom enhances its lipophilicity, facilitating better membrane penetration.

属性

IUPAC Name |

1-bromo-4-[(1R)-1-isocyanatoethyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVAGWOVWQDTAF-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)Br)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。